molecular formula C8H4F3N3O B2391957 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2379918-34-8

4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2391957
CAS No.: 2379918-34-8
M. Wt: 215.135
InChI Key: WLEFUDVCBWWZCC-UHFFFAOYSA-N
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Description

4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trifluorophenyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 3,4,5-trifluorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the triazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one
  • 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one
  • 4-(3,5-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Uniqueness

4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly enhances its lipophilicity and metabolic stability. This makes it more effective in crossing biological membranes and more resistant to metabolic degradation compared to similar compounds with fewer fluorine atoms.

Properties

IUPAC Name

4-(3,4,5-trifluorophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O/c9-5-1-4(2-6(10)7(5)11)14-3-12-13-8(14)15/h1-3H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEFUDVCBWWZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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